molecular formula C15H21NO B5879224 1-(3,5-dimethylbenzoyl)azepane

1-(3,5-dimethylbenzoyl)azepane

Cat. No.: B5879224
M. Wt: 231.33 g/mol
InChI Key: AWOMJFVKLQWCLM-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylbenzoyl)azepane is a synthetic organic compound featuring a seven-membered azepane ring substituted at the 1-position with a 3,5-dimethylbenzoyl group. The benzoyl moiety is modified with methyl groups at the 3- and 5-positions of the aromatic ring, which may influence electronic properties, lipophilicity, and steric interactions. The compound’s molecular formula is C₁₅H₂₁NO, with a calculated molecular weight of 231.33 g/mol (based on structural inference).

Properties

IUPAC Name

azepan-1-yl-(3,5-dimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-12-9-13(2)11-14(10-12)15(17)16-7-5-3-4-6-8-16/h9-11H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWOMJFVKLQWCLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N2CCCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(3,5-dimethylbenzoyl)azepane with structurally or functionally related compounds, focusing on molecular properties, substituent effects, and inferred biological implications.

Structural and Functional Analogues

2.1.1 1-[1-(3,5-Dimethoxybenzoyl)piperidin-4-yl]azepane (ChemDiv ID: 5607-0117)
  • Molecular Formula : C₂₀H₃₀N₂O₃
  • Molecular Weight : 346.47 g/mol
  • Key Features :
    • Contains a 3,5-dimethoxybenzoyl group attached to a piperidine ring fused to an azepane.
    • Methoxy groups (-OCH₃) at the 3,5-positions increase electron density on the aromatic ring compared to methyl groups (-CH₃).
    • The piperidine-azepane hybrid structure introduces conformational rigidity.
  • Ring System: The piperidine-azepane scaffold may alter binding affinity to biological targets (e.g., GPCRs or enzymes) due to steric and electronic differences. Molecular Weight: Higher molecular weight (346.47 vs. 231.33 g/mol) may reduce membrane permeability.
  • Source : ChemDiv screening compound for biochemical assays .
2.1.2 Diazepam (7-Chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one)
  • Molecular Formula : C₁₆H₁₃ClN₂O
  • Molecular Weight : 284.74 g/mol
  • Key Features :
    • A benzodiazepine with a chlorine substituent at position 7 and a methyl group at position 1.
    • Clinically used as an anxiolytic, sedative, and muscle relaxant.
    • Binds to GABAₐ receptors, enhancing inhibitory neurotransmission.
  • Comparison with Target Compound :
    • Structural Divergence : Diazepam’s fused benzodiazepine core differs significantly from the azepane-benzoyl scaffold, leading to distinct pharmacological targets.
    • Substituent Impact : The chlorine atom in diazepam increases electronegativity and metabolic stability compared to methyl groups in the target compound.
    • Safety Profile : Diazepam carries risks of dependence, respiratory depression, and teratogenicity (Risk Phrases: R61, R22, R68) .
  • Source : Pharmaceutical safety data sheet .

Tabular Comparison of Key Properties

Property This compound 1-[1-(3,5-Dimethoxybenzoyl)piperidin-4-yl]azepane Diazepam
Molecular Formula C₁₅H₂₁NO C₂₀H₃₀N₂O₃ C₁₆H₁₃ClN₂O
Molecular Weight 231.33 g/mol 346.47 g/mol 284.74 g/mol
Aromatic Substituents 3,5-dimethyl 3,5-dimethoxy 7-chloro, 5-phenyl
Core Structure Azepane-benzoyl Piperidine-azepane-benzoyl Benzodiazepine
Polarity Moderate (lipophilic) High (due to methoxy groups) Moderate (chlorine)
Therapeutic Use Research compound Biochemical screening Anxiolytic, sedative
Safety Risks Not documented Not documented R61, R22, R68

Research Findings and Implications

Substituent-Driven Pharmacokinetics

  • Methyl vs. Methoxy Groups : Methyl substituents in this compound likely enhance metabolic stability compared to methoxy groups, which are prone to demethylation . However, methoxy groups improve solubility, a critical factor in drug development.
  • Azepane vs.

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